molecular formula C10H12BrNO2 B1522271 2-Aminomethyl-3-(4-bromophenyl)propionic acid CAS No. 910443-87-7

2-Aminomethyl-3-(4-bromophenyl)propionic acid

Cat. No.: B1522271
CAS No.: 910443-87-7
M. Wt: 258.11 g/mol
InChI Key: GKIMDBLWVUDOQG-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(4-bromophenyl)propionic acid is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of phenylalanine, an essential amino acid, and contains a bromine atom on the phenyl ring, which makes it a useful intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

2-Aminomethyl-3-(4-bromophenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules. For instance, it may interact with enzymes involved in amino acid metabolism, potentially inhibiting or activating their functions. These interactions can lead to changes in the enzyme’s activity, affecting the overall metabolic pathways in which they are involved .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it may alter metabolic pathways by interacting with key enzymes, thereby impacting the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in amino acid metabolism and energy production. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy balance and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as its accumulation in specific tissues or organelles may enhance or inhibit its effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with target biomolecules and exert its effects. The localization of this compound can impact its activity and function, as its presence in specific subcellular regions may enhance its interactions with target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various methods, including the following:

  • Bromination of 2-aminomethyl-3-phenylpropionic acid: This involves the selective bromination of the phenyl ring at the para-position.

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of 2-aminomethyl-3-phenylpropionic acid with a bromobenzene derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the bromination of phenylalanine derivatives and subsequent purification steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-3-(4-bromophenyl)propionic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed:

  • Oxidation: Amines and amine oxides.

  • Reduction: Alcohols.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Aminomethyl-3-(4-bromophenyl)propionic acid has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be employed in the study of protein interactions and enzyme activities.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-(4-bromophenyl)-N-(3-methoxyphenyl)-2-propenamide

  • 2-aminomethyl-3-phenylpropionic acid

  • 3-(4-bromophenyl)propionic acid

Properties

IUPAC Name

2-(aminomethyl)-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIMDBLWVUDOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674212
Record name 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-87-7
Record name 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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